molecular formula C11H6ClN3 B14875153 6-(4-Chlorophenyl)pyrimidine-4-carbonitrile

6-(4-Chlorophenyl)pyrimidine-4-carbonitrile

Cat. No.: B14875153
M. Wt: 215.64 g/mol
InChI Key: BTFOSQPGMCEDGK-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)pyrimidine-4-carbonitrile typically involves the condensation of 4-chlorobenzaldehyde with malononitrile and guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(4-Chlorophenyl)pyrimidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, disrupting biological pathways critical for disease progression. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in their chemical and biological properties.

    4-Chlorophenyl derivatives: Compounds with a 4-chlorophenyl group attached to different heterocyclic rings.

Uniqueness

6-(4-Chlorophenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrimidine ring with a 4-chlorophenyl group and a cyano group makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H6ClN3

Molecular Weight

215.64 g/mol

IUPAC Name

6-(4-chlorophenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H6ClN3/c12-9-3-1-8(2-4-9)11-5-10(6-13)14-7-15-11/h1-5,7H

InChI Key

BTFOSQPGMCEDGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC(=C2)C#N)Cl

Origin of Product

United States

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